![molecular formula C22H29NO4 B4890619 ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "EMBF" and is synthesized using specific methods.
作用機序
The exact mechanism of action of EMBF is not yet fully understood. However, it has been suggested that EMBF may exert its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. Moreover, EMBF has been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
EMBF has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. Moreover, EMBF has been found to improve cognitive function and reduce neuronal damage in various neurological disorders.
実験室実験の利点と制限
EMBF has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. Moreover, EMBF has been found to have good bioavailability and can easily cross the blood-brain barrier. However, there are some limitations to using EMBF in lab experiments. The exact mechanism of action of EMBF is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on EMBF. Firstly, more research is needed to determine the exact mechanism of action of EMBF and its potential therapeutic applications in various neurological disorders. Moreover, more research is needed to determine the safety and efficacy of EMBF in humans. Additionally, the development of new and more efficient synthesis methods for EMBF may help to facilitate its use in future research studies.
Conclusion:
In conclusion, EMBF is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It can be synthesized using specific methods and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models. However, more research is needed to determine its safety and efficacy in humans, and to determine its exact mechanism of action.
合成法
EMBF can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methoxybenzyl chloride with 5-methyl-2-furfural in the presence of potassium carbonate. This reaction results in the formation of 3-methoxybenzyl-5-methylfuran-2-carboxaldehyde. The next step involves the reaction of this compound with piperidine in the presence of acetic acid, which results in the formation of ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate.
科学的研究の応用
EMBF has been found to have potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Moreover, EMBF has been found to have potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
特性
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-26-21(24)22(15-18-6-5-7-19(14-18)25-3)10-12-23(13-11-22)16-20-9-8-17(2)27-20/h5-9,14H,4,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUISIXHUSVEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(O2)C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
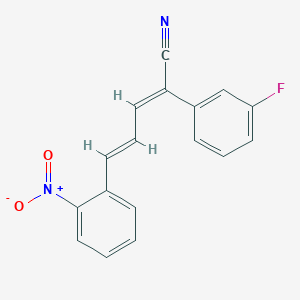
![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
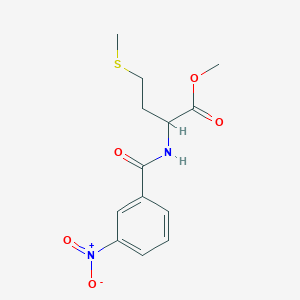
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
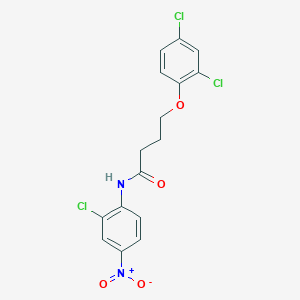
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
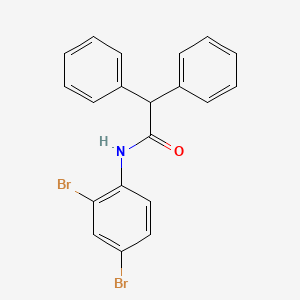
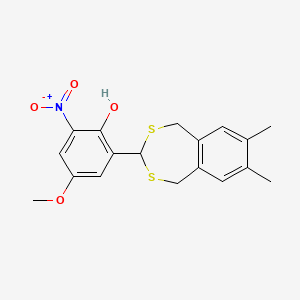
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)